molecular formula C9H14N2O2 B1454686 3,5-diethyl-1H-pyrazole-1-acetic acid CAS No. 922516-28-7

3,5-diethyl-1H-pyrazole-1-acetic acid

Cat. No.: B1454686
CAS No.: 922516-28-7
M. Wt: 182.22 g/mol
InChI Key: SCCSXWBNESXZIU-UHFFFAOYSA-N
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Description

3,5-diethyl-1H-pyrazole-1-acetic acid is a heterocyclic organic compound characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2. This compound is part of the pyrazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-diethyl-1H-pyrazole-1-acetic acid typically involves the cyclization of appropriate precursors. One common method includes the condensation of 1,3-diketones with hydrazines, followed by cyclization and subsequent functionalization to introduce the acetic acid moiety . The reaction conditions often involve the use of catalysts such as silver or copper, and the reactions are typically carried out under mild conditions to ensure high yields and selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of green chemistry principles, such as solvent-free reactions or the use of renewable resources, is increasingly common in the industrial synthesis of pyrazole derivatives .

Chemical Reactions Analysis

Types of Reactions

3,5-diethyl-1H-pyrazole-1-acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the pyrazole ring, leading to different biological activities.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce a wide range of functionalized pyrazole derivatives .

Scientific Research Applications

3,5-diethyl-1H-pyrazole-1-acetic acid has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: It has potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: In the agricultural sector, pyrazole derivatives are used as pesticides and herbicides

Mechanism of Action

The mechanism of action of 3,5-diethyl-1H-pyrazole-1-acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-dimethyl-1H-pyrazole-1-acetic acid
  • 3,5-diphenyl-1H-pyrazole-1-acetic acid
  • 3,5-diethyl-1H-pyrazole-4-carboxylic acid

Uniqueness

3,5-diethyl-1H-pyrazole-1-acetic acid is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(3,5-diethylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-3-7-5-8(4-2)11(10-7)6-9(12)13/h5H,3-4,6H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCCSXWBNESXZIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CC(=O)O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Ethyl 3,5-diethyl-1H-pyrazole-1-acetate (2.79 g, 13.3 mmol) (i.e. the product of Example 15, Step B) in tetrahydrofuran (10 mL) was treated with sodium hydroxide (1.0 g) in water (7.5 mL) The reaction mixture was then stirred at room temperature overnight. The reaction mixture was concentrated under reduced pressure and washed with diethyl ether. The resulting aqueous layer was acidified with concentrated hydrochloric acid to give a white precipitate. The precipitate was filtered and dried in air to give 690 mg of the title compound.
Quantity
2.79 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
7.5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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